3-(Trimethylsilyl)ethynylbenzaldehyde
Description
Significance of Silylated Alkynes and Aryl Aldehydes as Building Blocks in Retrosynthetic Analysis
Retrosynthetic analysis is a foundational strategy in designing the synthesis of complex organic molecules, where a target molecule is conceptually broken down into simpler, commercially available precursors. journalspress.comnih.gov Within this framework, silylated alkynes and aryl aldehydes are recognized as crucial building blocks due to their predictable reactivity and versatility. journalspress.com
Silylated alkynes, such as those containing the trimethylsilyl (B98337) (TMS) group, are valuable intermediates in synthesis. chemistryviews.org The TMS group serves multiple roles: it acts as a protecting group for the terminal alkyne's acidic proton, preventing unwanted side reactions like oligomerization, and it can direct the regioselectivity of certain reactions. nih.govgelest.com This protection allows for the selective reaction of other functional groups within the molecule. Subsequently, the silyl (B83357) group can be easily removed (desilylation) to reveal the terminal alkyne for further functionalization, or it can be substituted in cross-coupling reactions. nih.govacs.org Organosilanes, in general, are valued as nucleophilic synthons in reactions like the Hiyama cross-coupling. acs.org The use of silylacetylenes provides excellent regiochemical control in synthetic transformations such as cobalt-catalyzed Diels-Alder reactions. nih.govgelest.com
Aryl aldehydes are fundamental building blocks in organic chemistry, serving as precursors to a vast array of functional groups and molecular structures. sigmaaldrich.comresearchgate.net They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net The aldehyde group is highly reactive and participates in numerous carbon-carbon bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, and Grignard reactions. sigmaaldrich.com In retrosynthetic analysis, the aldehyde functionality is often a key disconnection point, allowing for the strategic cleavage of the target molecule into simpler fragments. nih.gov
The combination of these two functional groups in a single molecule, as seen in 3-(Trimethylsilyl)ethynylbenzaldehyde, creates a powerful synthetic intermediate. It allows for a modular approach to synthesis, where each functional group can be manipulated independently to build molecular complexity.
Overview of Current Research Trends in Ethynylbenzaldehyde Chemistry
The chemistry of ethynylbenzaldehydes and related silylalkynes is an active area of research, driven by the need for efficient and sustainable synthetic methods. A significant trend is the development of novel catalytic systems for the synthesis and transformation of these compounds. While many methods for creating silylated alkynes rely on transition-metal catalysis, recent research has focused on developing more environmentally benign, transition-metal-free alternatives. chemistryviews.org For instance, a catalytic system using potassium bis(trimethylsilyl)amide (KHMDS) has been developed for the efficient C-H silylation of terminal alkynes. chemistryviews.org
Another major research focus is on multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials. A palladium and copper co-catalyzed four-component reaction involving acetylenes, aryl iodides, silylboronates, and carbon monoxide has been reported for the synthesis of β-silylenones, showcasing a modular and regioselective approach. acs.org
Furthermore, the application of silylalkynes in cycloaddition reactions to form aromatic and heterocyclic rings is a prominent research area. nih.govgelest.com Silyl-protected arylacetylenes have been shown to react with ortho-phenylethynylbenzaldehyde to produce silylated naphthalenes, which can be further functionalized. gelest.com The trimethylsilyl group is instrumental in these reactions, often directing the regiochemistry and serving as a handle for subsequent transformations like iodination, which prepares the molecule for cross-coupling chemistry. nih.govgelest.com Research also explores the use of silylalkynes in the synthesis of complex systems, including 1,2,3-triazines and other heterocycles. nih.gov
Positioning of this compound within Contemporary Synthetic Methodologies
This compound is a prime example of a multifunctional building block that fits well within several contemporary synthetic methodologies. Its structure allows for sequential and orthogonal chemical transformations, a highly desirable feature in modern organic synthesis.
The presence of the aldehyde allows it to be used in a wide range of classical and modern synthetic reactions. For example, it can undergo olefination reactions, reductive aminations, and serve as an electrophile in additions of organometallic reagents. The aldehyde group is a cornerstone in the synthesis of many biologically active compounds and complex natural products. sigmaaldrich.com
Simultaneously, the trimethylsilyl-protected ethynyl (B1212043) group offers a wealth of synthetic possibilities. It is a key participant in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. nih.gov The TMS group ensures that the alkyne can be selectively coupled after other transformations have been carried out on the aldehyde. Moreover, the silylalkyne moiety can participate in cycloaddition reactions, such as [2+2+2] cyclotrimerizations to form substituted benzene (B151609) rings or [3+2] cycloadditions to generate five-membered heterocycles. nih.govgelest.com
The compound is also relevant in the context of materials science, where conjugated organic molecules with defined structures are of great interest for electronic and optical applications. The rigid ethynylphenyl core can be extended through polymerization or further coupling reactions to create larger π-conjugated systems.
Finally, the utility of related silylated building blocks in anion relay chemistry (ARC) highlights another potential application. Aldehydes and ketones with a silylalkyne group can be converted to synthons like silyl-1,3-dithianes, which enable complex bond-forming sequences. gelest.com This positions this compound as a valuable tool for synthetic chemists aiming to construct intricate molecular targets with high efficiency and control.
Data and Findings
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77123-55-8 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₁₂H₁₄OSi | sigmaaldrich.com |
| Molecular Weight | 202.32 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.comlookchem.com |
| Density | 0.962 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.547 | sigmaaldrich.com |
| Flash Point | > 110 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |
Table 2: Key Research Applications and Transformations
| Reaction Type | Description | Significance | Source(s) |
| Cross-Coupling Reactions | The silylalkyne can participate in Sonogashira coupling to form more complex aryl-alkyne structures. The silyl group can be cleaved to a terminal alkyne for coupling or participate in Hiyama-type couplings. | A fundamental method for C-C bond formation, enabling the synthesis of conjugated systems and complex architectures. | nih.govacs.org |
| Cycloaddition Reactions | Silylacetylenes are excellent dienophiles or dipolarophiles in Diels-Alder and other cycloaddition reactions, often with high regiochemical control. | Efficiently constructs cyclic and heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals. | chemistryviews.orgnih.govgelest.com |
| Nucleophilic Addition to Aldehyde | The aldehyde group readily undergoes addition by organometallic reagents (e.g., Grignard, organolithium) or participates in Wittig-type olefination reactions. | A primary pathway for extending the carbon skeleton and introducing new functional groups. | sigmaaldrich.com |
| Desilylation | The trimethylsilyl group can be selectively removed under mild conditions (e.g., with fluoride (B91410) ions or base) to yield the terminal alkyne, 3-ethynylbenzaldehyde (B1333185). | Unmasks the terminal alkyne for subsequent reactions, such as Glaser coupling or addition of other functional groups. | gelest.comacs.org |
| Transition-Metal-Free Silylation | While not a reaction of the title compound itself, its synthesis can be achieved via modern, sustainable methods like the KHMDS-catalyzed silylation of 3-ethynylbenzaldehyde. | Represents a move towards more sustainable and cost-effective synthetic routes, avoiding expensive and toxic heavy metals. | chemistryviews.org |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZYBRHQVJTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377989 | |
| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-55-8 | |
| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77123-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Trimethylsilyl Ethynylbenzaldehyde
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions, particularly the Sonogashira coupling, represent the state-of-the-art for constructing the aryl-alkyne bond in 3-(trimethylsilyl)ethynylbenzaldehyde. wikipedia.orgrsc.orglibretexts.org This method involves the reaction of an aryl halide, typically 3-bromobenzaldehyde (B42254), with ethynyltrimethylsilane. acs.org
Optimization of Sonogashira Coupling Protocols for meta-Bromobenzaldehyde Precursors
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is valued for its reliability and tolerance of various functional groups, proceeding under generally mild conditions. wikipedia.orgrsc.org The synthesis of this compound via this route involves coupling 3-bromobenzaldehyde with ethynyltrimethylsilane. The trimethylsilyl (B98337) group serves as a convenient protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling. gelest.com
The choice of ligand, particularly phosphine (B1218219) ligands, is critical. Ligands stabilize the palladium center and influence its reactivity. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be highly effective, particularly for less reactive aryl bromides. acs.orgresearchgate.net The steric and electronic properties of the ligand can determine the most active catalytic species for a given set of substrates. acs.org For instance, sterically undemanding acetylenes may couple efficiently with a Pd/P-t-Bu₃ system, whereas more sterically hindered substrates may require different phosphines for optimal results. acs.org
| Catalyst Component | Example | Function | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst, facilitates oxidative addition and reductive elimination | wikipedia.orgresearchgate.net |
| Copper Co-catalyst | CuI | Activates the alkyne, forming a copper acetylide intermediate for transmetalation | wikipedia.orgnih.gov |
| Phosphine Ligand | P(t-Bu)₃, PPh₃ | Stabilizes the Pd center and modulates its reactivity | acs.orgresearchgate.net |
The reaction environment significantly impacts the efficiency of the Sonogashira coupling. The choice of solvent and base is crucial for reaction success. Commonly, an amine base such as triethylamine, diethylamine, or piperidine (B6355638) is used, which often doubles as the solvent. wikipedia.orgresearchgate.netyoutube.com The base is essential to neutralize the hydrogen halide (e.g., HBr) that is formed as a byproduct during the reaction. wikipedia.org
In many protocols, co-solvents like dioxane, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are employed alongside the amine. researchgate.netnih.gov The selection can influence reaction rates and product yields. For example, in some optimizations, DMF proved to be a suitable solvent. researchgate.net While traditionally conducted under strict anhydrous and anaerobic (inert atmosphere, e.g., argon or nitrogen) conditions to prevent catalyst deactivation and side reactions, newer protocols have been developed that are less sensitive to air and moisture. organic-chemistry.org However, for optimal yield and catalyst performance, especially with sensitive substrates, maintaining an inert atmosphere is standard practice.
| Component | Example | Primary Role | Reference |
|---|---|---|---|
| Solvent/Base | Triethylamine (TEA), Diethylamine | Acts as both solvent and acid scavenger | wikipedia.orgyoutube.com |
| Co-Solvent | Dioxane, Dimethylformamide (DMF) | Solubilizes reagents, can affect reaction kinetics | researchgate.netresearchgate.net |
| Inorganic Base | K₂CO₃, Cs₂CO₃ | Alternative base, often used in copper-free systems | rsc.orgnih.gov |
Reaction time and temperature are key parameters that must be optimized to maximize yield and selectivity while minimizing side reactions. numberanalytics.com The Sonogashira coupling is renowned for often proceeding at mild temperatures, including room temperature, which is a significant advantage over earlier coupling methods that required harsh conditions. libretexts.orgnih.gov
However, the optimal temperature depends on the reactivity of the substrates. While many couplings of aryl iodides proceed efficiently at room temperature, less reactive aryl bromides, such as 3-bromobenzaldehyde, may require elevated temperatures (e.g., 50-100 °C) to achieve a reasonable reaction rate and high conversion. researchgate.netresearchgate.net Increasing the temperature generally speeds up the reaction, but excessively high temperatures can lead to catalyst decomposition and the formation of undesirable byproducts, such as the homocoupling of the alkyne (Glaser coupling). numberanalytics.com Reaction times can vary from a few hours to over 24 hours, depending on the catalyst efficiency, temperature, and substrate reactivity. nih.govresearchgate.net Careful monitoring of the reaction (e.g., by TLC or GC) is necessary to determine the point of maximum conversion.
Alternative Approaches for Ethynyl (B1212043) and Silyl (B83357) Group Introduction
While the classic Pd/Cu co-catalyzed Sonogashira reaction is the most common method, several alternative strategies have been developed. A major focus has been on copper-free Sonogashira couplings. rsc.org These methods were developed to avoid issues associated with the copper co-catalyst, such as the need for strictly anaerobic conditions and the formation of alkyne homocoupling byproducts. nih.govacs.org Copper-free systems often require a different choice of base, such as cesium carbonate or tetrabutylammonium (B224687) acetate (B1210297), and may use specialized, bulky phosphine ligands to facilitate the catalytic cycle at room temperature or slightly elevated temperatures. nih.govnih.govacs.org
Beyond copper-free Sonogashira variations, other transition metals have been explored. Nickel-catalyzed Sonogashira-type reactions have been developed as a more economical alternative to palladium for coupling terminal alkynes with aryl halides. researchgate.net Furthermore, novel synthetic pathways that alter the bond-forming strategy have been reported. One such method is a palladium-catalyzed decarbonylative Sonogashira coupling, which uses carboxylic acids as the aryl source instead of aryl halides, offering a different substrate scope. acs.org
Purification and Isolation Techniques for this compound
Following the completion of the coupling reaction, a systematic workup and purification procedure is required to isolate the this compound product in high purity. A typical procedure begins with the removal of solid catalysts and salts. If a heterogeneous catalyst is used, it can be removed by simple filtration or centrifugation. nih.gov For homogeneous catalysts, the reaction mixture is often diluted with an organic solvent and washed with an aqueous solution, such as ammonium (B1175870) chloride, to remove the amine base and copper salts.
The crude product, obtained after removing the solvent from the organic phase via rotary evaporation, is generally a liquid or oil. lookchem.com Final purification is almost universally achieved by silica (B1680970) gel column chromatography. researchgate.netacs.org A non-polar eluent system, such as a mixture of ethyl acetate and petroleum ether or hexane (B92381), is used to separate the desired product from unreacted starting materials and non-polar byproducts. The purity of the final fractions is confirmed using analytical techniques like NMR spectroscopy.
Chromatographic Separations (e.g., Column Chromatography)
Column chromatography is a widely utilized technique for the purification of this compound from crude reaction mixtures. orgsyn.org The choice of stationary phase and eluent system is crucial for achieving optimal separation.
Detailed Research Findings:
Silica gel is the most common stationary phase for the purification of silylated compounds. orgsyn.org However, the slightly acidic nature of standard silica gel can sometimes lead to the cleavage of the acid-labile trimethylsilyl (TMS) protecting group. To mitigate this, deactivated silica gel, often treated with a base like triethylamine, can be employed.
The selection of the eluent system is determined by the polarity of the target compound and the impurities present. A common approach involves using a non-polar solvent such as hexane or heptane (B126788) as the main component, with a more polar solvent like ethyl acetate or dichloromethane (B109758) added to modulate the polarity and achieve effective separation. Gradient elution, where the proportion of the more polar solvent is gradually increased, can be particularly effective in separating compounds with close retention factors.
For instance, in the purification of a structurally related silylated amine, a flash column chromatography protocol utilized a silica gel stationary phase with a gradient of ethyl acetate in hexanes. orgsyn.org The specific details of such a separation are critical for reproducibility and are often presented in a tabular format for clarity.
Interactive Data Table: Column Chromatography Parameters for Silylated Aromatic Compounds
| Parameter | Example 1 | Example 2 |
| Stationary Phase | Silica Gel (230-400 mesh) orgsyn.org | Silica Gel rsc.org |
| Eluent System | 1% Ethyl Acetate in Hexanes orgsyn.org | Hexane/Ethyl Acetate (9:1) rsc.org |
| Technique | Flash Column Chromatography orgsyn.org | Column Chromatography rsc.org |
| Detection | UV light (254 nm), Potassium Permanganate stain orgsyn.org | Not Specified |
The progress of the separation is typically monitored by thin-layer chromatography (TLC), allowing for the identification of fractions containing the pure product. orgsyn.org After collection, the solvent is removed under reduced pressure, yielding the purified this compound.
Extraction and Crystallization Methods
Liquid-liquid extraction and crystallization are fundamental techniques for the purification of this compound, often used as an initial workup step before chromatography or as a final polishing step.
Detailed Research Findings:
Following the synthesis, an aqueous workup is typically performed to remove water-soluble impurities and catalyst residues. The reaction mixture is often diluted with an organic solvent, such as diethyl ether or dichloromethane, and washed sequentially with water, and a saturated aqueous solution of sodium chloride (brine). orgsyn.org The use of a mild basic wash, such as saturated aqueous sodium bicarbonate, can help to neutralize any acidic components. orgsyn.org The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated. orgsyn.org
Crystallization can be an effective method for obtaining highly pure this compound, particularly if the compound is a solid at room temperature or forms stable crystalline solids from a suitable solvent system. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble and then allowed to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.
For related compounds, recrystallization from solvents like methanol (B129727) or toluene (B28343) has been reported to yield highly pure material. rsc.orggoogle.com The choice of solvent is critical and is determined by the solubility profile of the target compound.
Interactive Data Table: Extraction and Crystallization Parameters
| Parameter | Example 1 | Example 2 |
| Extraction Solvent | Diethyl Ether orgsyn.org | Dichloromethane |
| Aqueous Washes | Water, Saturated Sodium Chloride (brine) orgsyn.org | Saturated Sodium Bicarbonate, Water, Brine orgsyn.org |
| Drying Agent | Anhydrous Magnesium Sulfate orgsyn.org | Anhydrous Potassium Carbonate orgsyn.org |
| Crystallization Solvent | Methanol rsc.org | Toluene google.com |
Chemical Reactivity and Transformative Pathways of 3 Trimethylsilyl Ethynylbenzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde group in 3-(trimethylsilyl)ethynylbenzaldehyde is an electrophilic center, readily participating in reactions that are characteristic of aromatic aldehydes. Its reactivity is central to the construction of more complex molecules, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds while preserving the synthetically useful trimethylsilyl-protected alkyne.
Nucleophilic Additions and Condensations
The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which then proceeds to the final product.
The condensation of this compound with primary amines and their derivatives, such as hydrazines, is a fundamental transformation of the aldehyde group. This reaction proceeds through a nucleophilic addition-elimination mechanism to form imines (Schiff bases) or hydrazones, respectively. The reaction is generally reversible and often catalyzed by acid.
Hydrazone formation, for instance, involves the reaction with hydrazine (B178648) or its substituted analogues (e.g., phenylhydrazine). researchgate.netnih.gov The resulting hydrazones are stable compounds and can serve as intermediates for further transformations. For example, a related compound, 4-(trimethylsilyl)ethynylbenzaldehyde phenylhydrazone, has been used in a subsequent coupling reaction with diazotized aniline (B41778) to synthesize formazans. researchgate.net This indicates that the trimethylsilyl (B98337) ethynyl (B1212043) moiety is compatible with the conditions required for hydrazone formation and subsequent reactions.
Similarly, condensation with other amine derivatives, such as hydroxylamines or di-functional amines, leads to the formation of oximes and other imine-based heterocyclic structures. For instance, the condensation of aldehydes with 2,3-dimethyl-2,3-butanediyldihydroxylamine yields 1,3-dihydroxy-imidazolidine derivatives. researchgate.net These reactions highlight the aldehyde's role as a linchpin for creating diverse molecular structures.
Table 1: Examples of Imine and Hydrazone Formation Reactants This table is illustrative of the types of reactants that undergo condensation with aldehydes like this compound.
| Reactant Class | Specific Example | Product Class |
| Hydrazines | Phenylhydrazine (B124118) | Phenylhydrazone |
| Hydrazides | Coumarin Hydrazide | Carbohydrazone |
| Hydroxylamines | Hydroxylamine | Oxime |
| Diamines | 2,3-Dimethyl-2,3-butanediyldihydroxylamine | Imidazolidine (B613845) Derivative |
Carbonyl Reactivity with Organometallic Reagents
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of this compound. libretexts.orgyoutube.comlibretexts.org This nucleophilic addition results in the formation of a new carbon-carbon bond and, after an aqueous workup, yields a secondary alcohol. youtube.com
The general mechanism involves the attack of the carbanionic 'R' group from the organometallic reagent on the aldehyde's carbonyl carbon, leading to a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate with a weak acid source, typically water added during the workup step, furnishes the final alcohol product. youtube.comlibretexts.org A crucial aspect of these reactions is the need for anhydrous conditions, as organometallic reagents are strong bases that react readily with protic solvents like water. libretexts.orgyoutube.com The trimethylsilyl-protected alkyne generally remains intact under these conditions, demonstrating the chemoselectivity of the organometallic addition to the aldehyde.
Table 2: Reaction of Aldehydes with Organometallic Reagents This table outlines the general transformation of an aldehyde with common organometallic reagents.
| Organometallic Reagent | General Formula | Initial Product | Final Product (after workup) |
| Grignard Reagent | R-MgX | Magnesium Alkoxide | Secondary Alcohol |
| Organolithium Reagent | R-Li | Lithium Alkoxide | Secondary Alcohol |
| Acetylide Anion | RC≡C⁻ | Alkynyl Alkoxide | Propargyl Alcohol |
Cascade and Annulation Reactions Initiated by Aldehyde Activation
The aldehyde group of this compound can initiate more complex reaction sequences, such as cascade and annulation reactions, leading to the formation of polycyclic and heterocyclic systems in a single operation. arkat-usa.org These transformations are highly efficient in building molecular complexity.
The Erlenmeyer–Plöchl synthesis is a classic reaction where an N-acylglycine is converted into an oxazolone (B7731731) (azlactone) in the presence of acetic anhydride. wikipedia.org This azlactone intermediate possesses acidic protons and can undergo a condensation reaction with an aldehyde, such as this compound. wikipedia.orgrsc.org This condensation, a variant of the Perkin reaction, involves the aldehyde moiety and leads to the formation of an α,β-unsaturated azlactone. This product is a versatile intermediate for the synthesis of amino acids and other heterocyclic structures. wikipedia.org
Recent research has shown that structurally related o-(2-acyl-1-ethynyl)benzaldehydes can undergo a highly regioselective and divergent cascade cyclization via the Erlenmeyer–Plöchl azlactone (EPA) reaction. nih.govacs.orgacs.org This pathway highlights a sophisticated use of the aldehyde functionality in concert with a nearby alkyne.
When these specialized benzaldehydes are reacted with N-acylglycines (like hippuric acid) in the presence of a base such as sodium acetate (B1210297), a cascade reaction ensues. nih.govacs.org The process is believed to start with the formation of an oxazolone, which then undergoes a 1,2-addition at the aldehyde. This is followed by a series of cyclizations, ultimately forming two new C-C bonds and two new C-O bonds to construct the complex indeno[2,1-c]pyran-3-one core. acs.org
Conversely, if the same starting aldehyde reacts with free amino acids instead of N-acylglycines, the reaction pathway diverges to produce 1-oxazolonylisobenzofurans. nih.govacs.org This transformation involves the formation of a C-C bond between the in-situ generated oxazolone and the aldehyde, followed by a selective 5-exo-dig cyclization involving the alkyne to form the C-O bond of the isobenzofuran (B1246724) ring. nih.govacs.org These metal-free, atom-economic processes demonstrate how the initial activation of the aldehyde group can trigger elegant and divergent synthetic pathways to complex heterocyclic systems. nih.gov
Table 3: Conditions for Divergent Synthesis from o-(2-Acyl-1-ethynyl)benzaldehydes Data sourced from studies on related o-ethynylbenzaldehyde systems. nih.gov
| Amino Acid Type | Reagents | Product Class |
| N-Acylglycines (e.g., Hippuric Acid) | NaOAc, Ac₂O, CH₃CN | Indeno[2,1-c]pyran-3-ones |
| Free Amino Acids (e.g., Glycine) | NaOAc, Ac₂O | 1-Oxazolonylisobenzofurans |
Multicomponent Condensation Reactions (e.g., for Pyrrolo[3,2-b]pyrrole (B15495793) scaffolds)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. researchgate.net The aldehyde group of this compound serves as a key electrophilic component in such reactions.
One notable application is the synthesis of tetraaryl-pyrrolo[3,2-b]pyrroles. researchgate.net In a multicomponent reaction involving an aromatic amine, butane-2,3-dione, and an aldehyde like this compound, the use of toluene (B28343) as a co-solvent has been shown to be a significant improvement for the synthesis of these scaffolds. researchgate.net The pyrrolo[3,2-b]pyrrole core is a highly electron-rich bicyclic fused heterocyclic system, making it a valuable component in the development of functional dyes and other materials. researchgate.net The general principle of this type of condensation often involves the initial reaction of pyrrole (B145914) with an aldehyde, such as benzaldehyde (B42025), under acidic conditions, as seen in the Adler synthesis of tetraarylporphyrins. chemspider.com While the direct use of this compound in this specific named reaction is not detailed, the underlying principle of condensing an aldehyde with a pyrrole-like structure is analogous.
The resulting pyrrolo[3,2-b]pyrrole structures are of significant interest due to their favorable electronic properties and the ability to maintain π-conjugation, which can be further modified through post-synthesis reactions. researchgate.net The versatility of MCRs provides a direct route to complex heterocyclic systems from relatively simple starting materials like this compound. researchgate.net
| Reactants | Reaction Type | Product Scaffold | Reference |
| This compound, Aromatic Amine, Butane-2,3-dione | Multicomponent Condensation | Pyrrolo[3,2-b]pyrrole | researchgate.net |
Reactions of the Trimethylsilyl-Protected Alkyne Moiety
The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes. ccspublishing.org.cn Its presence imparts several advantages, including increased stability and the ability to direct the regioselectivity of certain reactions. gelest.com The following sections detail the selective removal of the TMS group and subsequent reactions of the resulting terminal alkyne.
The removal of the trimethylsilyl group, a process known as desilylation or protiodesilylation, is a crucial step to unmask the terminal alkyne for further transformations. gelest.com This conversion can be achieved under various mild conditions. nih.gov
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a common and effective reagent for the cleavage of silicon-carbon bonds. commonorganicchemistry.com It is a quaternary ammonium (B1175870) salt that serves as a soluble source of fluoride ions in organic solvents like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The fluoride ion's high affinity for silicon drives the desilylation process. commonorganicchemistry.comyoutube.com
The reaction is typically carried out by treating the silyl-protected alkyne with a solution of TBAF in THF. commonorganicchemistry.comchemspider.com For instance, a 1M solution of TBAF in THF is often employed. commonorganicchemistry.comchemspider.com The reaction can often proceed at room temperature or with gentle heating. commonorganicchemistry.com It's important to note that commercial TBAF solutions contain a small percentage of water, which can influence the reaction's efficiency, particularly with certain substrates. nih.gov In some cases, anhydrous conditions or the use of dried TBAF is preferable. nih.gov The general mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the C-Si bond and formation of a terminal alkyne after an acidic workup to protonate the resulting acetylide. youtube.com
| Reagent | Solvent | Key Features | References |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Mild, efficient, common reagent for silyl (B83357) deprotection. | gelest.comcommonorganicchemistry.comchemspider.com |
An alternative to fluoride-based methods is the use of milder bases, such as potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH). gelest.comnih.gov This method is particularly useful for the selective deprotection of trimethylsilyl (TMS) groups, especially when more sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are present in the same molecule and need to remain intact. gelest.comorganic-chemistry.org
The reaction involves stirring the TMS-protected alkyne with potassium carbonate in methanol, often at room temperature. gelest.comnih.gov This simple and mild procedure provides the corresponding terminal alkyne in high yield. nih.gov The selectivity of this method highlights the difference in lability between various silyl protecting groups. gelest.comnih.gov
| Reagent | Solvent | Key Features | References |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Mild, selective for TMS over more hindered silyl groups. | gelest.comnih.gov |
Once the terminal alkyne, 3-ethynylbenzaldehyde (B1333185), is generated via desilylation, it becomes a valuable building block for constructing more complex, conjugated systems through cross-coupling reactions.
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base. wikipedia.orgorganic-chemistry.org
Following the desilylation of this compound to 3-ethynylbenzaldehyde, the resulting terminal alkyne can be coupled with various aryl or vinyl halides to create extended π-conjugated systems. libretexts.orgnih.gov These reactions are instrumental in synthesizing molecules with interesting photophysical properties, such as those used in organic materials and natural products. wikipedia.orglibretexts.org The mild reaction conditions of the Sonogashira coupling, often at room temperature, make it compatible with a wide range of functional groups, including the aldehyde present in 3-ethynylbenzaldehyde. wikipedia.org The resulting products, which feature an internal alkyne linking two aromatic rings, are key intermediates in the synthesis of various complex organic molecules and materials, including ethynyl-linked covalent organic frameworks. nih.gov
| Reaction | Catalysts | Reactants | Product Feature | References |
| Sonogashira Coupling | Palladium complex, Copper(I) salt | 3-Ethynylbenzaldehyde, Aryl/Vinyl Halide | Extended π-conjugated system | wikipedia.orglibretexts.orgorganic-chemistry.org |
Further Cross-Coupling Reactions of Desilylated Products
Oxidative Homocoupling Reactions (e.g., Glaser-Hay type)
The oxidative homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a fundamental transformation for the synthesis of symmetric 1,3-diynes. organic-chemistry.orgsynarchive.com This reaction typically involves a copper(I) salt catalyst, an amine base, and an oxidant, which is often atmospheric oxygen. synarchive.comrsc.org The Hay modification of the Glaser coupling utilizes a copper-TMEDA (tetramethylethylenediamine) complex, which offers advantages such as improved solubility in various solvents, enhancing the reaction's versatility. organic-chemistry.org
For a substrate like this compound, direct homocoupling is precluded by the presence of the trimethylsilyl (TMS) protecting group on the alkyne. Therefore, a preliminary desilylation step is required to generate the free terminal alkyne, 3-ethynylbenzaldehyde. This is commonly achieved under mild basic conditions, for instance, using potassium carbonate in methanol. researchgate.net
Table 1: Typical Conditions for Glaser-Hay Type Reactions
| Component | Role | Common Examples |
|---|---|---|
| Catalyst | Facilitates alkyne dimerization | CuCl, Cu(OAc)₂, CuI organic-chemistry.orgrsc.orgrsc.org |
| Base/Ligand | Forms active complex, deprotonates alkyne | TMEDA, Pyridine (B92270), DABCO organic-chemistry.orgrsc.orgacs.org |
| Oxidant | Drives the coupling reaction | O₂ (Air) synarchive.comrsc.org |
| Solvent | Solubilizes reactants and catalyst | Dichloromethane (B109758), Toluene, Pyridine organic-chemistry.orgacs.org |
"Click Chemistry" Applications
The terminal alkyne functionality, made accessible from this compound after desilylation, is a key participant in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction has become a cornerstone of medicinal chemistry, materials science, and bioconjugation due to its reliability, high yield, and mild reaction conditions. nih.govresearchgate.netorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The CuAAC reaction facilitates the covalent joining of a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov This reaction stands in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov The copper(I) catalyst dramatically accelerates the reaction and ensures high regioselectivity. organic-chemistry.org
In the context of this compound, the TMS group must first be removed to yield 3-ethynylbenzaldehyde. This terminal alkyne can then react with a wide variety of organic azides in the presence of a copper(I) source. The copper(I) can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The reaction proceeds through the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise mechanism to furnish the triazole product. nih.gov The resulting molecule would incorporate the 3-formylphenyl moiety attached to the 4-position of the newly formed 1,2,3-triazole ring. researchgate.net The triazole ring itself is a valuable pharmacophore, known for its presence in numerous biologically active compounds. nih.gov
Regioselectivity and Functional Group Tolerance in CuAAC Reactions
A defining feature of the CuAAC is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This high degree of control arises from the copper-catalyzed mechanism, which avoids the formation of the 1,5-regioisomer that can be a byproduct in thermal cycloadditions. nih.govnih.gov DFT studies suggest that the coordination of copper to the alkyne directs the reaction pathway, making the formation of the 1,4-isomer significantly more favorable. nih.gov
The CuAAC reaction is also renowned for its broad functional group tolerance. beilstein-journals.orgorganic-chemistry.org It can be performed in a variety of solvents, including aqueous systems, and is compatible with functional groups that are often sensitive under other reaction conditions. organic-chemistry.org For 3-ethynylbenzaldehyde (the deprotected form of the title compound), the aldehyde group is well-tolerated and does not interfere with the cycloaddition process. beilstein-journals.org This robustness allows for the direct incorporation of the benzaldehyde functionality into complex triazole-containing structures without the need for protecting group strategies for the aldehyde.
Table 2: Functional Group Tolerance in CuAAC
| Functional Group | Compatibility | Reference |
|---|---|---|
| Aldehyde | Tolerated | beilstein-journals.org |
| Ester | Tolerated | beilstein-journals.org |
| Amide | Tolerated | beilstein-journals.org |
| Ether | Tolerated | beilstein-journals.org |
| Aryl Halides | Tolerated | nih.gov |
| Nitro | Tolerated | nih.gov |
Alkyne Activation and Cycloaddition Reactions
The ethynyl group of this compound is susceptible to activation by various metal catalysts, leading to a range of cycloaddition and cascade reactions. These transformations are powerful tools for constructing complex carbocyclic and heterocyclic frameworks.
π-Lewis Acidic Metal-Catalyzed Cyclizations
Electrophilic metal complexes, particularly those of platinum(II), gold(III), and ruthenium(II), act as soft π-Lewis acids that can activate the alkyne triple bond towards nucleophilic attack. acs.orgthieme-connect.deacs.org This activation facilitates intramolecular cyclization reactions, often involving a tethered nucleophile such as an alkene (in enyne cyclizations) or an arene. acs.orgresearchgate.net For a substrate like this compound, this could involve an intramolecular reaction with the benzene (B151609) ring or an intermolecular reaction with another species.
In a typical enyne cyclization catalyzed by PtCl₂, the metal coordinates to the alkyne, making it susceptible to attack by the tethered alkene. acs.orgacs.org This can lead to the formation of five- or six-membered rings, depending on the reaction conditions and the substitution pattern of the substrate. acs.org The aldehyde group on the aromatic ring of this compound would likely remain intact during such transformations, although its electronic-withdrawing nature could influence the reactivity of the aryl-alkyne system.
Photoinduced Cascade Reactions
The alkyne functionality can also participate in reactions initiated by light. Photoinduced reactions can proceed through radical or pericyclic pathways, offering access to unique molecular architectures. researchgate.netnih.gov For instance, in the presence of a photosensitizer like benzophenone, alkynes bearing electron-withdrawing groups can react with radical precursors. researchgate.net
More complex transformations, such as photoinduced cascade reactions, have been developed to rapidly build molecular complexity. nih.gov One such process involves the reaction of ene-yne-oxazolones with trimethylsilyl azide and N-iodosuccinimide under blue LED irradiation. nih.gov This reaction proceeds via the formation of an azidyl radical, which initiates a cascade involving aza-addition and a 5-exo-dig cyclization to form spirocyclic products. nih.gov While this specific example involves a different substrate, it highlights the potential for this compound to engage in similar photoinduced radical cascades, where the alkyne acts as a radical acceptor, potentially leading to novel spirocyclic or fused ring systems. Another approach involves the dual gold/photoredox-catalyzed arylation of terminal alkynes with aryldiazonium salts, which proceeds under mild visible-light irradiation and tolerates a broad scope of functional groups. rsc.org
Integration in Multicomponent and Domino Reactions
The unique bifunctional nature of this compound, possessing both an electrophilic aldehyde center and a nucleophilic alkyne (after desilylation) or a reactive C-C triple bond, makes it an ideal candidate for multicomponent reactions (MCRs) and domino sequences. e-bookshelf.de These processes are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors in a single operation. nih.govnih.gov
One-Pot Synthetic Sequences for Complex Molecular Architectures
One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, represent a cornerstone of efficient chemical manufacturing. nih.gov While specific literature examples detailing the use of this compound in such sequences are not prevalent, its structural motifs are analogous to substrates used in well-established one-pot transformations for building complex heterocyclic frameworks.
A notable example of a relevant transformation is the three-component reaction of 2-alkynylbenzaldehydes, various amines, and diethyl phosphonate (B1237965) to generate (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonates. beilstein-journals.org This reaction proceeds via the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphonate. The resulting intermediate then undergoes a Lewis acid-catalyzed 6-endo-dig cyclization, where the alkyne functionality is attacked by the nitrogen atom to form the isoquinoline (B145761) ring. beilstein-journals.org
Given its structure, this compound is a prime candidate for similar transformations. The reaction would involve the in-situ formation of an imine, addition of a nucleophile, and subsequent intramolecular cyclization involving the ethynyl group. The trimethylsilyl (TMS) group can serve as a protecting group for the terminal alkyne, which can be removed under specific conditions to allow the cyclization to proceed. This strategy allows for the synthesis of diverse heterocyclic structures in a highly convergent manner.
The table below illustrates the potential outcomes of a hypothetical one-pot reaction sequence using an alkynylbenzaldehyde, based on yields reported for analogous substrates. beilstein-journals.org
| Entry | Amine Component | Lewis Acid Catalyst | Product Structure | Analogous Yield (%) beilstein-journals.org |
|---|---|---|---|---|
| 1 | Aniline | InCl3 | Substituted Dihydroisoquinoline | 85 |
| 2 | Benzylamine | InCl3 | Substituted Dihydroisoquinoline | 88 |
| 3 | p-Toluidine | Sc(OTf)3 | Substituted Dihydroisoquinoline | 82 |
| 4 | 4-Fluoroaniline | InCl3 | Substituted Dihydroisoquinoline | 83 |
Reactivity in Catalytic Organocatalysis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, particularly for the construction of chiral molecules. youtube.comyoutube.com The aldehyde functionality of this compound is readily activated by common organocatalytic modes.
Specifically, secondary amine catalysts like proline can react with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion. youtube.com This activation enables a host of classic and powerful transformations:
Iminium Activation: The formation of an iminium ion enhances the electrophilicity of the α,β-positions of a conjugated system. While this compound is not an α,β-unsaturated aldehyde in the traditional sense, this mode of activation is central to many organocatalytic multicomponent reactions.
Enamine Activation: Reaction with a secondary amine catalyst can generate an enamine, which acts as a potent nucleophile. This is the basis for reactions like organocatalytic Michael additions and aldol (B89426) reactions. youtube.com
In a potential organocatalytic cascade, this compound could first be activated by a chiral secondary amine. The resulting chiral iminium ion could then react with a suitable nucleophile. Alternatively, the molecule could participate as an electrophile in reactions with organocatalytically generated enamines or other nucleophiles. The trimethylsilylethynyl moiety would likely be a spectator in the initial organocatalytic activation of the aldehyde but would be a key functional handle for subsequent transformations in a domino sequence, such as cyclizations, cross-coupling reactions, or click reactions. nih.govresearchgate.net
The table below outlines potential organocatalytic reactions where an aromatic aldehyde like this compound could serve as a key component, with yields typical for such transformations.
| Reaction Type | Catalyst Type | Typical Co-reactant | Potential Product Class | Representative Yield Range (%) |
|---|---|---|---|---|
| Asymmetric Aldol Reaction | Proline | Ketone (e.g., Acetone) | Chiral β-Hydroxy Aldehyde | 70-95 |
| Asymmetric Mannich Reaction | Proline Derivative | Aldehyde + Amine | Chiral β-Amino Aldehyde | 80-99 |
| [3+2] Cycloaddition | Diaryprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Chiral Carbocycle | 75-90 |
| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Indole / Pyrrole | Chiral Diarylalkane Derivative | 85-98 |
Mechanistic Investigations and Theoretical Studies on 3 Trimethylsilyl Ethynylbenzaldehyde Transformations
Elucidation of Reaction Mechanisms
Understanding the stepwise processes of bond formation and cleavage is crucial for optimizing reaction conditions and expanding the synthetic utility of 3-(trimethylsilyl)ethynylbenzaldehyde.
Mechanistic Pathways of Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for the synthesis of this compound, typically involving the cross-coupling of an aryl halide (like 3-bromobenzaldehyde) with (trimethylsilyl)acetylene. orgsyn.orgwikipedia.org The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. orgsyn.orgnih.gov Two primary catalytic cycles are widely accepted: a palladium cycle and a copper cycle, which operate in concert. nih.gov
The Copper Cycle: Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by the amine base, facilitated by coordination to a copper(I) species to form a copper acetylide. nih.gov This copper acetylide then acts as a crucial intermediate for transmetalation.
Transmetalation and Reductive Elimination: The key step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. nih.gov This is followed by a cis-trans isomerization to bring the organic groups into proximity for reductive elimination. nih.gov The final step is reductive elimination from the Pd(II) complex, which forms the C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst. nih.gov
Copper-Free Sonogashira Coupling: Variations of the Sonogashira reaction have been developed that proceed without a copper co-catalyst. nih.gov In these cases, the deprotonation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium complex, often requiring a stronger base or different reaction conditions. nih.gov
A general representation of the mechanistic steps is provided in the table below.
| Step | Description | Key Intermediates |
| Pd Cycle: Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzaldehyde) to form a Pd(II) complex. | Aryl-Pd(II)-Halide complex |
| Cu Cycle: Acetylide Formation | The terminal alkyne ((trimethylsilyl)acetylene) is deprotonated by a base, often facilitated by a Cu(I) salt. | Copper acetylide |
| Transmetalation | The acetylide group is transferred from the copper acetylide to the Pd(II) complex. | Di-organo-Pd(II) complex |
| Isomerization | A trans to cis isomerization may occur to place the organic ligands in a suitable position for elimination. | cis-Di-organo-Pd(II) complex |
| Reductive Elimination | The two organic groups are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. | This compound, Pd(0) |
Detailed Studies on Cascade Cyclization and Annulation Reactions
The presence of both an aldehyde and a trimethylsilyl-protected alkyne in this compound makes it a prime candidate for intramolecular cascade reactions, leading to complex polycyclic structures. While specific studies on this compound are not abundant, the reactivity of related ortho-alkynylbenzaldehydes provides a strong model for its potential transformations. gelest.commdpi.com
These reactions often proceed via the initial formation of an imine or a related intermediate from the benzaldehyde (B42025) moiety, which then undergoes cyclization with the alkyne. gelest.com The trimethylsilyl (B98337) group plays a significant role in these reactions, influencing regioselectivity due to both steric and electronic effects. nih.govthieme-connect.com It can direct the cyclization and can also be cleaved in situ or in a subsequent step to allow for further functionalization. gelest.com
For instance, the reaction of o-alkynylbenzaldehydes with amino acid derivatives can lead to a cascade cyclization, forming complex heterocyclic systems like indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans. researchgate.net The mechanism involves the initial formation of an oxazolone (B7731731), which then reacts with the aldehyde, followed by a selective intramolecular cyclization onto the alkyne. researchgate.net
Annulation reactions, such as [3+4] annulations using a [β-(trimethylsilyl)acryloyl]silane, have been shown to be powerful methods for constructing seven-membered rings, with the mechanism involving a Brook rearrangement. gelest.com While not directly involving this compound, these studies highlight the mechanistic principles that could be applied to its annulation reactions.
Mechanism of Silyl (B83357) Group Cleavage and Its Impact on Reactivity
The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its stability under many reaction conditions and its facile removal when desired. nih.gov The cleavage of the TMS group from the ethynyl (B1212043) moiety in this compound is a critical step for many of its subsequent transformations.
The mechanism of desilylation is highly dependent on the reagents used.
Fluoride-based reagents: Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly used. The fluoride ion has a high affinity for silicon and attacks the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate then fragments, cleaving the Si-C bond and generating the terminal alkyne.
Base-catalyzed hydrolysis: Bases like potassium carbonate in methanol (B129727) can also effect the cleavage. The methoxide (B1231860) ion attacks the silicon atom, leading to a similar pentacoordinate intermediate and subsequent cleavage.
Acid-catalyzed cleavage: While less common for TMS-alkynes, acid-catalyzed desilylation can also occur, particularly with stronger acids.
The cleavage of the TMS group has a profound impact on the reactivity of the molecule. It unmasks the terminal alkyne, which can then participate in a variety of reactions, including further Sonogashira couplings, click chemistry, and other addition and cyclization reactions. This selective deprotection allows for a stepwise and controlled construction of more complex molecules. The presence of the TMS group can also influence the regioselectivity of reactions on the alkyne, with its steric bulk directing incoming reagents to the terminal carbon. thieme-connect.com
Computational Chemistry Approaches
Computational chemistry provides a powerful lens to examine the intricate details of reaction mechanisms, transition states, and electronic properties that are often difficult to probe experimentally.
Theoretical Analysis of Electron Transfer Dynamics in Conjugated Systems
The extended π-conjugated system of this compound and its derivatives makes them interesting candidates for molecular electronics and optoelectronic applications. Theoretical analysis of electron transfer dynamics in these systems is crucial for understanding their potential in such applications.
Electron transfer theories, such as Marcus theory, can be combined with computational methods to study the rates and mechanisms of electron transfer processes. researchgate.net These studies often involve calculating key parameters like the electronic coupling between donor and acceptor units and the reorganization energy associated with the electron transfer.
For conjugated systems related to this compound, such as oligo(phenylene-ethynylene)s, theoretical studies have investigated how factors like molecular length, conformation, and substitution patterns influence electron transfer rates. These analyses help in designing molecules with tailored electronic properties for use as "molecular wires" or in other electronic devices. While direct theoretical studies on the electron transfer dynamics of this compound are not widely reported, the principles derived from studies of similar conjugated systems are directly applicable.
Prediction and Interpretation of Spectroscopic Properties
The prediction and interpretation of spectroscopic data are crucial for the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the molecule's structure and electronic environment.
Theoretical calculations, particularly Density Functional Theory (DFT), can be employed to predict spectroscopic properties, which are then compared with experimental data to confirm structural assignments. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully used to correlate calculated and experimental FT-IR and NMR spectral values for complex organic molecules, showing good agreement. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the trimethylsilyl, ethynyl, and benzaldehyde moieties. The proton NMR spectrum shows a singlet for the nine equivalent protons of the trimethylsilyl group, typically around 0.25 ppm. The aromatic protons appear in the range of 7.5-8.1 ppm, with their specific shifts and coupling patterns determined by their positions on the benzene (B151609) ring. The aldehydic proton gives a characteristic singlet further downfield, usually around 10.0 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the trimethylsilyl group appear at a high field. The acetylenic carbons have distinct chemical shifts, and the aromatic carbons show a range of signals depending on their substitution. The carbonyl carbon of the aldehyde group is observed at a significantly lower field. rsc.org
Interactive Data Table: Predicted and Experimental NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹H Chemical Shift (ppm, Experimental) | ¹³C Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Experimental) |
| Si(CH₃)₃ | ~0.2 | 0.25 (s, 9H) | ~0.0 | -0.10 |
| C≡C-Si | - | - | ~95 | 95.6 |
| C≡C-Ar | - | - | ~103 | 103.9 |
| Ar-H | 7.6-8.0 | 7.59 (t, 1H), 7.78 (d, 1H), 8.03 (d, 1H), 8.08 (s, 1H) | 129-138 | 129.4, 130.3, 134.3, 136.9, 137.6 |
| C=O | - | - | ~191 | 191.7 |
| CHO | ~10.0 | 10.03 (s, 1H) | - | - |
Note: Predicted values are approximate and based on typical chemical shift ranges. Experimental values are compiled from various sources. The multiplicity (s = singlet, d = doublet, t = triplet) and integration are provided for the experimental proton data.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. A strong band around 2160 cm⁻¹ is indicative of the C≡C stretching vibration of the silyl-substituted alkyne. The carbonyl (C=O) stretching of the aldehyde group is observed as a strong absorption in the region of 1700-1710 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the trimethylsilyl group is seen just below 3000 cm⁻¹. The Si-C bond also gives rise to characteristic absorptions in the fingerprint region. youtube.com
Kinetic and Thermodynamic Investigations of Key Transformations
While specific kinetic and thermodynamic studies on transformations of this compound are limited, valuable insights can be drawn from computational studies on similar molecules. For example, a quantum chemical study on the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides using DFT calculations (ωB97XD/6-311+G(d) with PCM) provides a framework for understanding the reactivity of silyl-substituted π-systems.
Such studies allow for the calculation of activation parameters, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), as well as the thermodynamics of the reaction (ΔH, ΔS, ΔG). These parameters are crucial for predicting reaction feasibility, rates, and the influence of substituents and solvents.
For a model (3+2) cycloaddition reaction, the calculated activation energies can help to determine the preferred regioisomeric pathway. The thermodynamic parameters indicate the stability of the resulting cycloadducts. For instance, in the model reaction, the formation of certain isoxazoline (B3343090) products was found to be both kinetically and thermodynamically favored.
Data Table: Illustrative Kinetic and Thermodynamic Parameters for a Model (3+2) Cycloaddition Reaction
| Parameter | Pathway 1 (kcal/mol) | Pathway 2 (kcal/mol) |
| Activation Enthalpy (ΔH‡) | 15.2 | 17.8 |
| Activation Entropy (ΔS‡) (cal/mol·K) | -35.1 | -33.5 |
| Activation Gibbs Free Energy (ΔG‡) | 25.7 | 27.8 |
| Reaction Enthalpy (ΔH) | -25.4 | -23.1 |
| Reaction Entropy (ΔS) (cal/mol·K) | -40.2 | -38.9 |
| Reaction Gibbs Free Energy (ΔG) | -13.4 | -11.5 |
Note: This data is for a model reaction involving a silyl-substituted alkene and is intended to be illustrative of the types of parameters obtained from theoretical studies. The values are hypothetical and serve to demonstrate the concepts.
These theoretical investigations highlight that the electronic nature of the substituents and the solvent polarity can significantly influence both the kinetics and thermodynamics of transformations involving organosilicon compounds like this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trimethylsilyl Ethynylbenzaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy is a primary technique for verifying the structure and assessing the purity of 3-(Trimethylsilyl)ethynylbenzaldehyde. The spectrum provides characteristic signals for each type of proton in the molecule.
The ¹H NMR spectrum is defined by several key features:
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups, such as the aldehyde group, shift signals to a higher ppm value (downfield).
Integration: The area under each signal is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and reveals how many protons are on adjacent atoms.
For this compound, the expected signals include a sharp singlet for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, signals in the aromatic region for the four protons on the benzene (B151609) ring, and a distinct singlet for the aldehyde proton. The specific arrangement and splitting of the aromatic protons confirm the 1,3- (or meta) substitution pattern on the benzene ring.
Interactive Table: Representative ¹H NMR Data for this compound
| Proton Type | Number of Protons | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity |
| Aldehyde (-CHO) | 1H | ~10.0 | Singlet (s) |
| Aromatic (Ar-H) | 4H | ~7.5 - 8.1 | Multiplet (m) |
| Trimethylsilyl (-Si(CH₃)₃) | 9H | ~0.25 | Singlet (s) |
Note: Expected values are based on typical chemical shifts for these functional groups. Actual values may vary depending on the solvent and experimental conditions.
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal.
Key signals in the ¹³C NMR spectrum of this compound include:
A signal for the carbonyl carbon of the aldehyde group, typically found far downfield (~192 ppm).
Signals for the six carbons of the benzene ring. The carbon attached to the aldehyde and the carbon attached to the ethynyl (B1212043) group are distinguished from the other four.
Two signals for the alkynyl carbons, with distinct chemical shifts due to their different attachments (one to the benzene ring, the other to the silyl (B83357) group).
A signal for the methyl carbons of the trimethylsilyl group, appearing at a high field position (upfield).
Interactive Table: Representative ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ) (ppm) |
| Carbonyl (C=O) | ~192 |
| Aromatic (C-CHO) | ~137 |
| Aromatic (C-C≡) | ~124 |
| Aromatic (CH) | ~129 - 137 |
| Alkynyl (Ar-C≡) | ~103 |
| Alkynyl (≡C-Si) | ~95 |
| Trimethylsilyl (-Si(CH₃)₃) | ~0.0 |
Note: Expected values are based on typical chemical shifts and data from similar compounds. rsc.org Actual values may vary.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com In this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu For this molecule, HSQC would link the aldehyde proton signal to the carbonyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu HMBC is particularly powerful for connecting different parts of the molecule. Key correlations for this compound would include:
A correlation between the nine protons of the TMS group and the two alkynyl carbons.
A correlation between the aromatic protons and the alkynyl carbons.
A correlation between the aldehyde proton and the carbons of the aromatic ring, confirming the position of the aldehyde group. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is essential for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₂H₁₄OSi. sigmaaldrich.com HRMS can confirm this formula by measuring the exact mass of the molecular ion.
The calculated monoisotopic mass for C₁₂H₁₄OSi is 202.08139 Da. uni.lu An experimental HRMS measurement that matches this value to within a few parts per million provides strong evidence for the correct elemental formula. HRMS data for similar compounds have been successfully obtained using techniques like Electrospray Ionization (ESI). rsc.org
Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are used to ionize molecules without causing significant fragmentation. nih.gov This allows for the clear observation of the molecular ion, from which the molecular weight can be determined.
In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu These adducts are useful for confirming the molecular weight of the parent compound.
Interactive Table: Predicted ESI-MS Adducts for this compound (C₁₂H₁₄OSi)
| Adduct | Formula | Predicted Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | [C₁₂H₁₅OSi]⁺ | 203.08867 |
| [M+Na]⁺ | [C₁₂H₁₄NaOSi]⁺ | 225.07061 |
| [M+K]⁺ | [C₁₂H₁₄KOSi]⁺ | 241.04455 |
| [M+NH₄]⁺ | [C₁₂H₁₈NOSi]⁺ | 220.11521 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a this compound derivative displays a series of characteristic absorption bands that confirm its key structural features.
The most prominent peaks are associated with the aldehyde, the internal alkyne, the aromatic ring, and the trimethylsilyl protecting group. The carbonyl (C=O) stretching vibration of the aldehyde group typically appears as a strong, sharp band. jove.com When conjugated with an aromatic ring and an alkyne, this absorption is expected in the range of 1705-1710 cm⁻¹. jove.com The aldehydic C-H bond exhibits two distinct, weaker absorptions in the 2700–2800 cm⁻¹ region, which are highly characteristic of an aldehyde functional group. jove.com
The carbon-carbon triple bond (C≡C) of the internal alkyne gives rise to a stretching vibration in the 2100-2260 cm⁻¹ range. libretexts.orgxula.edu However, for internal alkynes, this peak is often weak and can sometimes be absent altogether if the molecule is highly symmetrical, due to the low polarity of the bond. xula.edulibretexts.org The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, which are observed as several bands between 1440 and 1680 cm⁻¹. libretexts.org The aromatic C-H stretching appears as a group of weaker peaks just above 3000 cm⁻¹.
Vibrations associated with the trimethylsilyl (TMS) group also provide valuable diagnostic information. These include the Si-C bond stretches and the characteristic symmetric and asymmetric bending of the methyl (CH₃) groups attached to the silicon atom.
A summary of the expected IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1705 - 1710 | Strong |
| Aldehyde | C-H Stretch | 2700 - 2800 (two peaks) | Weak to Medium |
| Internal Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Absent |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1440 - 1680 | Medium |
| Alkane (in TMS) | sp³ C-H Stretch | 2800 - 3000 | Strong |
| Trimethylsilyl | Si-C Stretch | ~1250 (and others) | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. pharmatutor.org This technique is particularly useful for analyzing conjugated systems, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. libretexts.org
The this compound molecule possesses an extended π-conjugated system comprising the benzaldehyde (B42025) moiety and the ethynyl group. This conjugation significantly influences its electronic absorption spectrum. Two principal types of electronic transitions are relevant for this molecule: π → π* and n → π*. jove.comlibretexts.org
The π → π* transitions are typically of high intensity and occur in compounds with unsaturated centers like alkenes, alkynes, and aromatic rings. pharmatutor.org For conjugated systems, this absorption band, often referred to as the K-band, is shifted to longer wavelengths (a bathochromic shift) and has a high molar absorptivity (ε). pharmatutor.orghnue.edu.vn The n → π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the aldehyde oxygen) to an antibonding π* orbital. pharmatutor.org This transition is symmetry-forbidden, resulting in a much weaker absorption band (low ε), known as the R-band, which appears at a longer wavelength than the π → π* transition. pharmatutor.org
Conjugating a carbonyl group with an aromatic ring and a double or triple bond delocalizes the π electrons, which lowers the energy required for the electronic transition. jove.comhnue.edu.vn Therefore, both the n → π* and π → π* absorption bands for this compound are expected to be shifted to longer wavelengths compared to non-conjugated aldehydes. jove.com Each additional conjugated double bond can shift the absorption wavelength by approximately 30 nm. jove.com The extensive conjugation in this molecule results in absorption in the detectable UV range (above 200 nm). jove.com
| Transition Type | Orbitals Involved | Chromophore System | Expected Characteristics |
| π → π* (K-band) | π (HOMO) → π* (LUMO) | Benzene-Alkyne-Aldehyde | High Intensity (High ε), λ > 200 nm |
| n → π* (R-band) | n (Oxygen) → π* (LUMO) | Carbonyl (C=O) | Low Intensity (Low ε), Longest Wavelength |
X-ray Diffraction (XRD) for Single-Crystal Structural Confirmation
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid. nih.govmdpi.com This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.
While specific crystal structure data for the meta-substituted this compound is not publicly available, the structure of its isomer, 2-[(trimethylsilyl)ethynyl]benzaldehyde , has been elucidated, providing valuable insight into the molecular geometry and packing forces that can be expected for this class of compounds. nih.gov The crystallographic data for this related derivative reveals key structural parameters. nih.gov
Analysis of such a structure typically shows that the benzaldehyde and ethynyl groups are nearly coplanar to maximize π-orbital overlap, which is a common feature in conjugated systems. The trimethylsilyl group, being bulky, will adopt a conformation that minimizes steric hindrance. The packing of these molecules in the crystal lattice is governed by weak intermolecular forces, such as C–H···O hydrogen bonds involving the aldehyde oxygen, and potential π···π stacking interactions between aromatic rings of adjacent molecules. hnue.edu.vn
Below is the crystallographic data reported for the related compound, 2-[(trimethylsilyl)ethynyl]benzaldehyde. nih.gov
| Parameter | Value |
| Compound | 2-[(Trimethylsilyl)ethynyl]benzaldehyde |
| CCDC Number | 126186 |
| Empirical Formula | C₁₂H₁₄OSi |
| Formula Weight | 202.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.546(3) |
| b (Å) | 6.001(2) |
| c (Å) | 14.393(3) |
| α (°) | 90 |
| β (°) | 108.38(3) |
| γ (°) | 90 |
| Volume (ų) | 1192.1(5) |
| Z (molecules/unit cell) | 4 |
Applications in Advanced Materials Science and Medicinal Chemistry
Synthesis of Functional Organic Materials
The dual functionality of 3-(trimethylsilyl)ethynylbenzaldehyde, possessing both an aldehyde and a trimethylsilyl-protected ethynyl (B1212043) group, allows for its use in a variety of chemical transformations to create sophisticated organic materials. The aldehyde can participate in reactions such as Wittig-type olefinations and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds, while the ethynyl group, often after deprotection, is a key component in coupling reactions like the Sonogashira coupling. wikipedia.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgnrochemistry.comgelest.commasterorganicchemistry.comorganic-chemistry.orgudel.edulibretexts.orglibretexts.orgudel.eduorganic-chemistry.org
Building Blocks for Optoelectronic Materials
In the realm of optoelectronics, materials with specific light-absorbing and emitting properties are highly sought after. While direct applications of this compound are not extensively documented, its deprotected derivative, 3-ethynylbenzaldehyde (B1333185), serves as a crucial building block in the synthesis of such materials. For instance, 3-ethynylbenzaldehyde is utilized in the preparation of porphyrin derivatives. Porphyrins are large heterocyclic macrocycles that exhibit strong absorption in the visible region of the electromagnetic spectrum, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers in photodynamic therapy. The synthesis often involves the reaction of the aldehyde group of 3-ethynylbenzaldehyde with pyrrole (B145914) derivatives to construct the porphyrin core, with the ethynyl group available for further functionalization to tune the material's electronic properties.
Preparation of Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are a class of organic materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure imparts them with interesting electronic and optical properties, making them useful in applications such as organic photovoltaics, sensors, and transistors. nih.govmdpi.comsigmaaldrich.com
The primary role of this compound in this context is as a precursor to monomers for polymerization. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne. This protection is crucial as it prevents unwanted side reactions during the synthesis and modification of the monomer. Once the desired monomer structure is achieved, the trimethylsilyl group can be selectively removed to reveal the terminal alkyne. This terminal alkyne can then participate in polymerization reactions, most notably the Sonogashira coupling, to form conjugated polymers and oligomers. gelest.comlibretexts.org This step-wise approach allows for the precise design and synthesis of polymers with tailored structures and, consequently, tailored properties.
Design and Synthesis of Materials with Tailored Properties
The ability to precisely control the structure of a material at the molecular level is key to tailoring its macroscopic properties. The bifunctional nature of this compound provides chemists with a powerful tool for this purpose. The aldehyde group allows for the introduction of various functionalities through well-established chemical reactions. For example, the Horner-Wadsworth-Emmons reaction can be employed to introduce stilbene-like moieties, which are known for their photoresponsive behavior. wikipedia.orgnrochemistry.comorganic-chemistry.orgsynarchive.comtcichemicals.com
Furthermore, the protected alkyne offers a latent reactive site that can be activated at a later stage in the synthesis. This "click" chemistry approach enables the modular assembly of complex architectures. For instance, after deprotection, the terminal alkyne can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link different molecular components, leading to the formation of functional polymers, dendrimers, and other supramolecular structures with properties designed for specific applications.
Functionalization of Carbon Nanotubes and Other Nanostructures
The functionalization of carbon nanotubes (CNTs) and other nanostructures is a critical area of research aimed at improving their solubility, processability, and interfacing with other materials for applications in composites, electronics, and biomedicine. While direct functionalization of nanostructures with this compound is not widely reported, the principles of organic synthesis suggest its potential in this area.
The aldehyde group could be used to covalently attach the molecule to the surface of nanostructures that have been pre-functionalized with amine or other reactive groups. Subsequently, the trimethylsilyl-protected ethynyl group could be deprotected and used as a handle for further "on-nanotube" chemistry, allowing for the attachment of other functional molecules. This would create a versatile platform for the multi-functionalization of nanomaterials.
Innovations in Drug Discovery and Bioorganic Chemistry
The structural motifs present in this compound are also of interest in the field of medicinal chemistry, where the development of new synthetic methodologies is crucial for the discovery of novel therapeutic agents.
Precursor for Pharmaceutical and Agrochemical Development
The aldehyde and protected alkyne functionalities of this compound make it a valuable starting material for the synthesis of a wide range of heterocyclic and carbocyclic compounds, which are common scaffolds in pharmaceuticals and agrochemicals. The Sonogashira coupling reaction, for which the deprotected form of this compound is a suitable substrate, is widely used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). wikipedia.orggelest.comorganic-chemistry.orglibretexts.orgorganic-chemistry.org For example, the synthesis of tazarotene, a drug used to treat psoriasis and acne, involves a Sonogashira coupling. wikipedia.org Similarly, Altinicline, a nicotinic receptor agonist with potential for treating neurological disorders, is also synthesized using this reaction. wikipedia.org
Synthesis of Novel Heterocyclic Scaffolds with Potential Biological Activity
The aldehyde functionality of this compound serves as a key starting point for condensation reactions to form a variety of heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. nih.gov
Imidazolidines: Imidazolidines can be synthesized through the condensation of an aldehyde with an N,N'-disubstituted ethylenediamine. nih.gov In a typical reaction, this compound would react with a diamine, often under mild conditions, to yield a 1,3-disubstituted-4-(3-((trimethylsilyl)ethynyl)phenyl)imidazolidine. The reaction proceeds readily, sometimes even in a water suspension medium at room temperature, highlighting an environmentally friendly approach to these structures. nih.gov The resulting imidazolidine (B613845) retains the protected alkyne group, allowing for further functionalization.
N-Heterocycles: The term N-heterocycle encompasses a broad range of cyclic compounds containing at least one nitrogen atom in the ring, which are central to pharmaceutical development. nih.govunisi.it The aldehyde group of this compound can participate in multi-component reactions to build complex N-heterocyclic frameworks. For instance, it can be used in reactions like the Arduengo imidazolium (B1220033) salt synthesis, which involves the condensation of a 1,4-diaryl-diazabutadiene and paraformaldehyde with a chloride source, to produce N,N-diarylimidazolium salts. beilstein-journals.org Adapting such methods allows for the incorporation of the (trimethylsilyl)ethynylphenyl moiety into diverse heterocyclic systems. beilstein-journals.orgrsc.org
Ribonucleosides of Triazolylbenzyl-aminophosphonates: While a direct synthesis of this specific complex is not detailed, a plausible synthetic pathway can be constructed based on established methodologies. The synthesis would be a multi-step process:
Click Reaction: The terminal alkyne of 3-ethynylbenzaldehyde (obtained after desilylation of the parent compound) can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with an azido-functionalized aminophosphonate. This forms a stable 1,2,3-triazole ring, linking the benzyl (B1604629) and aminophosphonate moieties. nih.govresearchgate.net
Ribonucleoside Coupling: The aldehyde group of the resulting triazolylbenzyl-aminophosphonate can then be utilized. It could be reduced to an alcohol and subsequently used in a condensation reaction with a protected ribonucleoside. A common method for this is the silyl-Hilbert-Johnson reaction, which often uses trimethylsilyl triflate as a mediator to couple a silylated heterocyclic base (or a functionalized derivative) to a protected ribose sugar. nih.gov This sequence would result in the target ribonucleoside conjugate, a class of molecules with potential as antiviral or anticancer agents.
Development of "Clickable" Probes and Dyes
The presence of the trimethylsilyl-protected ethynyl group is the key feature that allows this compound to be used in the creation of "clickable" molecules. After a simple desilylation step, the resulting terminal alkyne is ready to participate in highly efficient and specific click reactions, most notably the CuAAC. This enables the covalent linking of the molecule to other entities, such as biomolecules or surfaces, that have a complementary azide (B81097) group. mdpi.com
Bioconjugation is the chemical strategy of linking two molecules where at least one is a biomolecule, such as a protein or nucleic acid. nih.gov The alkyne group on derivatives of this compound is ideal for this purpose. The CuAAC reaction is a cornerstone of modern bioconjugation because it is highly chemoselective, proceeds under mild, aqueous conditions compatible with biological systems, and has a rapid reaction rate. mdpi.com
A typical strategy involves:
Synthesizing a probe or dye from this compound.
Removing the trimethylsilyl (TMS) protecting group to expose the terminal alkyne.
Reacting the alkyne-functionalized probe with a biomolecule (e.g., a protein or peptide) that has been engineered or chemically modified to contain an azide group. nih.gov
This approach allows for the precise attachment of probes for imaging, tracking, or therapeutic applications. mdpi.comnih.gov
Formazans are intensely colored compounds with a characteristic N=N-C=N-N chain and have applications as dyes and redox indicators. nih.goviarjset.com A "clickable" formazan (B1609692) dye can be synthesized from this compound, providing a tool for labeling and detection. mdpi.com The synthesis follows a classical two-step approach adapted from a similar synthesis using the 4-substituted isomer. mdpi.comresearchgate.net
Phenylhydrazone Formation: this compound is condensed with phenylhydrazine (B124118) in an acidic medium to form the corresponding 1-phenyl-2-[3-((trimethylsilyl)ethynyl)benzylidene]hydrazine.
Coupling Reaction: This phenylhydrazone is then coupled with a diazonium salt (prepared from aniline) in a pyridine (B92270) medium. This reaction forms the formazan core.
Desilylation: The final step involves the removal of the TMS group, typically using a mild base like potassium carbonate in methanol (B129727), to yield the terminal alkyne-functionalized formazan dye, 3-(3-ethynylphenyl)-1,5-diphenylformazan. mdpi.com
Table 1: Synthesis of "Clickable" Formazan
| Step | Reactant 1 | Reactant 2 | Product | Key Conditions |
|---|---|---|---|---|
| 1 | This compound | Phenylhydrazine | 1-phenyl-2-[3-((trimethylsilyl)ethynyl)benzylidene]hydrazine | Acetic acid |
| 2 | Product from Step 1 | Phenyldiazonium chloride | 1,5-Diphenyl-3-[3-((trimethylsilyl)ethynyl)phenyl]formazan | Pyridine, -5°C |
| 3 | Product from Step 2 | Potassium carbonate | 3-(3-Ethynylphenyl)-1,5-diphenylformazan | Methanol, room temp. |
Design of Electron Donor-Acceptor Conjugates for Photophysical Applications
Electron donor-acceptor (D-A) conjugates are molecules designed to undergo photoinduced electron transfer (PET). researchgate.netbeilstein-journals.orgrsc.org Upon absorbing light, an electron is transferred from the electron-rich donor moiety to the electron-deficient acceptor moiety, creating a charge-separated state. nih.gov this compound is a valuable synthon for constructing the conjugated bridges or donor components in these systems due to its rigid ethynylphenyl structure, which facilitates electronic communication between the donor and acceptor. nih.gov
Porphyrin-fullerene conjugates are extensively studied as artificial mimics of the photosynthetic reaction center. psu.edunih.gov In these systems, the porphyrin typically acts as the light-harvesting donor and the fullerene as the electron acceptor. nih.gov this compound can be used to synthesize the porphyrin donor through a Lindsey mixed-aldehyde condensation. nih.gov
In this synthesis, this compound is condensed with other aldehydes (like 3,5-di-tert-butylbenzaldehyde) and pyrrole in the presence of an acid catalyst (e.g., boron trifluoride diethyl etherate). nih.gov The resulting porphyrinogen (B1241876) is then oxidized to the stable porphyrin. The ethynyl group, after desilylation, serves as a "clickable" handle to attach the porphyrin to an azide-functionalized fullerene via a triazole bridge. nih.govresearchgate.net The meta-connectivity provided by the 3-substituted benzaldehyde (B42025) can lead to shorter donor-acceptor distances compared to para-connectivity, which may enhance charge separation features through space. nih.gov
Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption peaks, high fluorescence quantum yields, and excellent stability. nih.govosti.govresearchgate.net When paired with a suitable donor like a tetraarylpyrrolo[3,2-b]pyrrole (TAPP), they can form dyads that function as sensors, for example, for viscosity. nih.govresearchgate.net
A TAPP-BODIPY dyad can be synthesized using an analogue, 4-((trimethylsilyl)ethynyl)benzaldehyde, in a multi-component reaction. nih.govresearchgate.net The process can be adapted for the 3-substituted isomer.
TAPP Donor Synthesis: 3-((Trimethylsilyl)ethynyl)benzaldehyde is reacted with an aniline (B41778) derivative (e.g., p-methoxyaniline) to form a Schiff base. This intermediate is then condensed with 2,3-butanedione (B143835) using an iron catalyst to furnish the TAPP core. researchgate.net
Dyad Assembly: The TMS-protected TAPP donor is desilylated and then coupled to an acceptor, such as an iodo-functionalized BODIPY dye, using a Sonogashira coupling reaction. nih.gov
In the resulting dyad, the phenylethynyl linker allows for efficient fluorescence resonance energy transfer (FRET) from the TAPP donor to the BODIPY acceptor. researchgate.net The rotational freedom of the BODIPY unit can be sensitive to the viscosity of the environment, making the dyad's fluorescence intensity a readable output for viscosity sensing. nih.gov
Table 2: Key Components for BODIPY-Pyrrole Dyad Synthesis
| Component | Starting Material Example | Role in Dyad | Synthetic Method |
|---|---|---|---|
| Pyrrole Donor (TAPP) | 3-((Trimethylsilyl)ethynyl)benzaldehyde | Energy Donor | Multicomponent condensation |
| BODIPY Acceptor | p-Iodobenzaldehyde, Pyrrole | Energy Acceptor, Rotor | Condensation, Oxidation, BF₂ complexation |
| Linkage | Phenylethynyl group | Conjugated Spacer | Sonogashira coupling |
Contribution to Bioorthogonal Chemistry
The potential utility of a molecule like this compound in bioorthogonal chemistry would stem from its constituent functional groups: an aldehyde and a trimethylsilyl-protected alkyne. Aldehydes are known to react with specific nucleophiles, and alkynes are key components in widely used bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Incorporation into Bioorthogonal Chemical Functionalities
In theory, the aldehyde group of this compound could be used to conjugate the molecule to a biomolecule of interest through reactions with aminooxy or hydrazine-functionalized tags. Following this conjugation, the trimethylsilyl protecting group on the alkyne could be removed to reveal a terminal alkyne. This newly exposed alkyne would then be available for subsequent bioorthogonal reactions, such as "click" chemistry with an azide-modified probe. This two-step process would allow for the incorporation of a reactive handle for further functionalization.
Selective Labeling of Biomolecules
The selective labeling of biomolecules using this compound would likely follow the strategy outlined above. A biomolecule could be metabolically, genetically, or enzymatically engineered to contain a functional group that reacts specifically with the aldehyde. For instance, proteins can be modified to include a hydrazide or aminooxy group, which would then selectively react with the aldehyde of this compound. This would effectively "install" a protected alkyne onto the target biomolecule. Subsequent deprotection and reaction with a fluorescent azide, for example, would complete the labeling process. This approach allows for temporal control over the labeling experiment; the final labeling step with the azide probe can be initiated at a desired time point after the initial conjugation.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The primary route to 3-(trimethylsilyl)ethynylbenzaldehyde and related aryl alkynes is the Sonogashira cross-coupling reaction. numberanalytics.comwikipedia.org Future research will prioritize making this process more environmentally benign and cost-effective.
Current research in green chemistry is exploring alternatives to traditional, often toxic, solvents like DMF used in Sonogashira couplings. acs.org The investigation of bio-based solvents, ionic liquids, and aqueous systems is a promising avenue. acs.org For instance, the use of N-hydroxyethylpyrrolidone (HEP) has shown excellent results in achieving rapid and complete conversions under milder conditions. acs.org Another key area is the development of catalyst systems that can operate in greener solvents or even in the absence of a solvent.
Furthermore, efforts are being made to improve the atom economy of the synthesis. nih.gov This includes developing catalytic systems that minimize the formation of byproducts, such as the homocoupling of the alkyne. acs.org The use of heterogeneous catalysts, which can be easily recovered and reused, is a significant step towards a more sustainable process. rsc.org
| Synthetic Strategy | Advantage | Research Focus |
| Green Solvents | Reduced environmental impact and toxicity. | Investigation of bio-based solvents (e.g., Cyrene), ionic liquids, and aqueous media. acs.org |
| Heterogeneous Catalysis | Catalyst recyclability, reduced metal contamination of products. | Development of palladium single-atom catalysts (SACs) on supports like nitrogen-doped carbon. rsc.org |
| Metal-Free Synthesis | Avoidance of precious and toxic metal catalysts. | Exploration of novel reaction pathways that do not require transition metals. chu.edu.cn |
| Flow Chemistry | Improved safety, scalability, and process control. | Adaptation of existing synthetic protocols to continuous-flow reactors. sci-hub.st |
Exploration of New Catalytic Systems for Enhanced Selectivity and Scope
The heart of the synthesis of this compound lies in the catalytic cross-coupling reaction. Future advancements will focus on discovering novel catalysts that offer greater selectivity, broader substrate scope, and higher efficiency.
While palladium-based catalysts are the current standard for Sonogashira couplings, research is actively exploring alternatives to improve cost-effectiveness and expand the reaction's capabilities. rsc.orglibretexts.org This includes the use of more abundant and less expensive metals like nickel, gold, iron, and cobalt. wikipedia.orgnih.gov For example, nickel-catalyzed Sonogashira couplings have been developed for non-activated alkyl halides. wikipedia.org
The design of new ligands for palladium catalysts is another critical area of research. Bulky and electron-rich phosphine (B1218219) ligands have been shown to improve the efficiency of Sonogashira reactions. libretexts.org N-Heterocyclic carbenes (NHCs) are also emerging as highly effective ligands that can replace traditional phosphines, often leading to more stable and active catalysts. libretexts.org The development of catalysts that are tolerant of a wider range of functional groups on both the aryl halide and the alkyne will significantly expand the utility of this chemistry.
Integration with Automated Synthesis and High-Throughput Screening
The fields of automated synthesis and high-throughput screening (HTS) are set to revolutionize the way chemical research is conducted. chemistryworld.commedium.com Applying these technologies to the synthesis and application of this compound and its derivatives will accelerate discovery and optimization processes.
Automated synthesis platforms can be employed to rapidly generate libraries of compounds derived from this compound. nih.govillinois.edu This allows for the systematic exploration of a wide range of reaction conditions and the rapid synthesis of novel molecules for screening purposes. researchgate.net Robotic systems can handle the precise dispensing of reagents, reaction setup, and workup, leading to increased reproducibility and efficiency. researchgate.net
HTS techniques can be used to quickly screen these libraries for desired properties, whether it be for optimizing the synthesis of the target compound itself or for identifying new applications. nih.govunchainedlabs.com For example, HTS can be used to rapidly identify the optimal catalyst, ligand, base, and solvent combination for the Sonogashira coupling to produce this compound with the highest yield and purity. thalesnano.com
| Technology | Application to this compound | Potential Impact |
| Automated Synthesizers | Rapid, parallel synthesis of derivatives. | Accelerated discovery of new materials and bioactive molecules. illinois.edusigmaaldrich.com |
| High-Throughput Screening | Optimization of reaction conditions (catalyst, solvent, etc.). | Faster development of more efficient and sustainable synthetic routes. nih.govunchainedlabs.com |
| Robotic Platforms | Automated workup and purification. | Increased reproducibility and reduced human error. medium.comresearchgate.net |
Rational Design of Novel Molecular Architectures Based on Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. nih.govresearchgate.net Applying these methods to this compound will enable the rational design of new molecules with tailored properties.
DFT calculations can provide valuable insights into the reaction mechanisms involved in the synthesis and subsequent transformations of this compound. nih.gov This understanding can guide the development of more efficient catalysts and reaction conditions. For example, computational studies can help in understanding the role of the silyl (B83357) group in influencing the regioselectivity of reactions at the triple bond. researchgate.netnih.gov
Furthermore, computational screening can be used to predict the electronic and photophysical properties of novel molecules derived from this compound before they are synthesized. This in silico approach can prioritize synthetic targets with the highest potential for applications in areas like organic electronics, thus saving significant time and resources.
Expanding Applications in Advanced Functional Materials and Therapeutic Agents
The unique combination of a reactive aldehyde and a versatile alkyne functionality in this compound makes it an attractive starting material for the synthesis of a wide range of complex molecules. petraresearch.com Future research will undoubtedly focus on leveraging this potential to create novel functional materials and therapeutic agents.
In materials science, the ethynyl (B1212043) group can be deprotected and used in polymerization reactions to create highly conjugated polymers with interesting electronic and optical properties. petraresearch.com These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The aldehyde group provides a handle for further functionalization, allowing for the fine-tuning of the material's properties.
In medicinal chemistry, the 3-ethynylbenzaldehyde (B1333185) core is a scaffold that can be elaborated into a diverse array of potential drug candidates. The aldehyde can be converted into various functional groups, and the alkyne can participate in click chemistry or other coupling reactions to attach different pharmacophores. The silyl protecting group offers a strategic advantage, allowing for the selective reaction of the aldehyde before the alkyne is unmasked for further transformations. gelest.comgelest.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Trimethylsilyl)ethynylbenzaldehyde, and how can reaction yields be improved?
- Methodological Answer : A three-step synthesis from p-phenylenediamine has been reported, involving Sonogashira coupling to introduce the ethynyl group, followed by trimethylsilyl protection and oxidation to yield the aldehyde. Key steps include using palladium catalysts for cross-coupling and anhydrous conditions to prevent desilylation. Yield optimization requires strict temperature control (0–5°C during silylation) and purification via silica gel chromatography . For analogous systems, zinc diiodide or copper perchlorate catalysts enhance electrophilic substitution in silylated intermediates .
Q. How should researchers purify and characterize this compound to ensure high purity?
- Methodological Answer : Purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg) is recommended due to the compound’s sensitivity to moisture. Confirm purity using TLC (silica gel, PE:EA = 10:1, Rf = 0.60) and characterize via H NMR (δ 10.54 ppm for aldehyde proton, δ 0.29 ppm for TMS protons) . Elemental analysis (C, H, Si) should match theoretical values (e.g., C: 67.28%, H: 10.27% for analogous silyl compounds) .
Q. What spectroscopic techniques are critical for identifying structural discrepancies in silylated benzaldehyde derivatives?
- Methodological Answer : Combine C NMR to confirm aldehyde carbon resonance (~190–200 ppm) and FT-IR for C≡C stretching (~2100 cm). Discrepancies in elemental analysis (e.g., observed vs. calculated C% in autoxidation byproducts) may indicate side reactions, necessitating GC-MS or GLPC for trace analysis .
Advanced Research Questions
Q. How do steric and electronic effects of the trimethylsilyl (TMS) group influence dimerization pathways in this compound?
- Methodological Answer : The TMS group stabilizes transition states via hyperconjugation, favoring [2+2] cycloadditions over Diels-Alder reactions. Kinetic studies under inert atmospheres (N) at 60°C show dimerization rates decrease with bulkier α-substituents. Monitor via H NMR by tracking aldehyde proton disappearance . Computational DFT studies (B3LYP/6-31G*) can model steric hindrance effects .
Q. What mechanistic insights explain contradictory product distributions in TMS-ethynylbenzaldehyde autoxidation?
- Methodological Answer : Autoxidation of silylated cycloalkenes (e.g., 3-(Trimethylsilyl)cyclooctene) under Rh catalysis produces γ-silyl-2-cycloalkenones, but competing pathways arise from oxygen concentration. At 96°C, tert-butyl hydroperoxide increases radical initiation, while higher O partial pressure favors ketone over epoxide formation. Analyze products via GLPC and compare with calculated C/H ratios (e.g., Found: C 67.52% vs. Calcd: 67.28%) to identify dominant pathways .
Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Use Gaussian09 with M06-2X/def2-TZVP to calculate frontier molecular orbitals (FMOs). The TMS group lowers LUMO energy at the aldehyde carbon, directing nucleophilic attacks. Compare Mulliken charges to experimental H NMR shifts (e.g., δ 7.44–7.59 ppm for aromatic protons) to validate models .
Data Contradiction Analysis
Q. Why do elemental analysis results for silylated compounds occasionally deviate from theoretical values?
- Methodological Answer : Deviations (e.g., C% in 3-(Trimethylsilyl)cyclooct-2-en-1-one: Found 67.52% vs. Calcd 67.28%) may arise from residual solvents or incomplete drying. Ensure samples are vacuum-dried (24 h, 40°C) and analyze via combustion-IR for accurate C/H/Si quantification. Cross-validate with high-resolution mass spectrometry (HRMS) .
Methodological Tables
Table 1 : Key Analytical Data for this compound Derivatives
| Compound | H NMR (δ, ppm) | Elemental Analysis (C/H/Si%) | Reference |
|---|---|---|---|
| 2-((TMS)ethynyl)benzaldehyde | 0.29 (TMS), 10.54 (CHO) | N/A | |
| 3-(TMS)cyclooct-2-en-1-one | N/A | C: 67.52 (Found) vs. 67.28 (Calcd) |
Table 2 : Reaction Conditions for Autoxidation Studies
| Catalyst | Temperature (°C) | Oxygen Source | Major Product | Yield (%) |
|---|---|---|---|---|
| Rh(I) | 96 | O (1 atm) | γ-Silyl-2-cycloalkenone | 72 |
| None | 96 | TBHP | Epoxide | 38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
